REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].O.Br[C:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[NH:8][N:7]=1>CN(C=O)C.C(OCC)(=O)C>[CH3:1][N:2]([CH3:3])[C:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([N+:15]([O-:17])=[O:16])[CH:13]=2)[NH:8][N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.063 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC2=NC=C(C=C21)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layers were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (4:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=NNC2=NC=C(C=C21)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.012 g | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |